4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3 and a thioxo (C=S) group at position 2. Its structure includes a 4-(dimethylamino)phenyl substituent at position 4 of the tetrahydropyrimidine ring and an N-(3,4-dimethylphenyl) carboxamide group at position 3.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-13-6-9-17(12-14(13)2)24-21(27)19-15(3)23-22(28)25-20(19)16-7-10-18(11-8-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOTZIFZBXHVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide represents a novel class of tetrahydropyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. The unique structure of this compound, characterized by its thioxo group and dimethylamino substituents, suggests a diverse range of biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives demonstrated that modifications at specific positions can enhance antibacterial activity against pathogens such as E. coli and S. aureus. The presence of the thioxo group in our compound is hypothesized to contribute to its antimicrobial efficacy through mechanisms that disrupt microbial cell wall synthesis or function .
Antitubercular Activity
A notable study assessed the antitubercular activity of various tetrahydropyrimidine derivatives using the microplate AlamarBlue assay (MABA). The results indicated that compounds with similar structural motifs to our target compound showed promising activity against Mycobacterium tuberculosis at concentrations as low as 50 µg/mL . This suggests that our compound may also possess significant antitubercular properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. In the case of tetrahydropyrimidines:
- Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.
- Thioxo Group : Essential for antimicrobial activity; compounds lacking this group showed reduced efficacy.
- Substituents on Phenyl Rings : The position and nature of substituents significantly influence activity; for example, methyl substitutions often correlate with increased potency .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of 2-thiouracil derivatives and evaluated their antimicrobial activity. Compounds with a thiourea moiety exhibited potent activity against both bacterial and fungal strains, suggesting that similar modifications in our target compound could yield enhanced effects .
- Antitubercular Activity Assessment : In a comparative study involving various tetrahydropyrimidine derivatives, compounds structurally related to our target were tested against M. tuberculosis. Results indicated that specific substitutions led to increased inhibition rates, highlighting the importance of structural optimization in drug design .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for antibiotic development .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this one are being investigated for their potential neuroprotective effects. Research highlights the role of heterocyclic compounds in modulating neuroinflammation and protecting neuronal cells from oxidative stress .
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in various metabolic pathways is noteworthy. For instance, it has been studied as a potential inhibitor of acetylcholinesterase, which is crucial for treating Alzheimer's disease by enhancing cholinergic transmission .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry focused on synthesizing various tetrahydropyrimidine derivatives and evaluating their anticancer activity against human breast cancer cells. The results demonstrated that specific modifications to the compound's structure significantly enhanced its potency against cancer cells .
Case Study 2: Antimicrobial Testing
In another study, researchers tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited substantial antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 3: Neuroprotective Mechanisms
A recent investigation explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound led to reduced cell death and improved cellular viability, suggesting its potential use in neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydropyrimidine derivatives exhibit diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. Below is a comparative analysis of structurally related compounds:
Structural Analogues
4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Key Differences: Replaces the thioxo group with a carbonyl (C=O) and substitutes the dimethylamino group with hydroxy/methoxy groups. Physicochemical Properties: Higher polarity due to hydroxyl/methoxy groups, leading to reduced lipophilicity compared to the target compound.
Ethyl 4-(Fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylates Key Differences: Fluorophenyl substituents (2-, 3-, or 4-F) instead of dimethylaminophenyl. Activity: Moderate antioxidant activity (e.g., IC₅₀ = 0.6 mg/mL for diphenylpicrylhydrazine scavenging) . Physicochemical Properties: Fluorine atoms increase metabolic stability but reduce basicity compared to dimethylamino groups .
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamides
- Key Differences : Electron-withdrawing groups (Cl, CF₃) on the phenyl ring.
- Activity : Broad-spectrum antimicrobial activity against S. aureus and E. coli (MIC = 12.5–50 µg/mL) .
- Physicochemical Properties : Higher logP values due to chloro/trifluoromethyl groups, enhancing membrane permeability .
Physicochemical and Spectral Data
- Melting Points: Target compound: Not explicitly reported, but analogues with bulky substituents (e.g., 3,4-dimethylphenyl) typically exhibit higher melting points (>200°C) due to crystallinity . Ethyl 4-(4-F-phenyl)-6-methyl-2-thioxo: MP = 233–235°C .
- NMR Signals: ¹³C NMR: C=S signal at ~165 ppm (consistent across thioxo derivatives) . ¹H NMR: Dimethylamino protons resonate as singlet at δ ~2.8–3.1 ppm .
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., N–H···O/S interactions in crystal packing) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : Resolves conformational details (e.g., flattened boat conformation of the pyrimidine ring) and hydrogen-bonded networks (e.g., 1D chains along the c-axis) .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Question
Methodology :
Substituent Variation : Modify groups like the dimethylamino phenyl or thiocarbonyl to assess impact on bioactivity.
Bioassays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial panels).
Data Analysis : Correlate substituent electronic/hydrophobic properties with activity trends.
Example SAR Table (Adapted from ):
| Analog | Substituent Modifications | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|---|
| Parent Compound | – | 10 µM (Enzyme X) | Baseline activity |
| Analog A | –OCH₃ at phenyl ring | 5 µM | Enhanced solubility & potency |
| Analog B | –CF₃ at phenyl ring | 50 µM | Reduced activity (steric hindrance) |
How to resolve contradictions in reported bioactivity data?
Advanced Question
Approach :
- Purity Validation : Use HPLC to confirm >95% purity (impurities may skew bioassay results) .
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- Reproducibility : Cross-validate in ≥3 independent labs using identical protocols .
What computational methods are suitable for mechanistic studies?
Advanced Question
- Density Functional Theory (DFT) : Calculate bond lengths/angles to predict stability and reactive sites (e.g., thiocarbonyl as nucleophilic hotspot) .
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., kinase ATP-binding pockets) to identify binding modes .
- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s workflow) to optimize synthetic routes .
How to improve aqueous solubility for in vivo studies?
Advanced Question
Strategies :
- Co-solvents : Use cyclodextrins or PEG-400 (10–20% v/v) without disrupting bioactivity .
- Salt Formation : React with HCl or sodium acetate to enhance polar interactions .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .
What experimental approaches identify biological targets?
Advanced Question
- Affinity Chromatography : Immobilize the compound on agarose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., KD calculation) .
- CRISPR-Cas9 Screening : Knock out candidate genes to identify pathways essential for compound activity .
How to optimize synthesis using computational reaction design?
Advanced Question
ICReDD Workflow :
Quantum Calculations : Predict reaction pathways (e.g., transition states for cyclization).
Information Science : Machine learning to prioritize solvent/reagent combinations (e.g., DMSO vs. DCM for yield improvement).
Feedback Loop : Validate predictions experimentally, then refine computational models.
Example : Optimizing cyclization temperature from 100°C to 85°C reduced side products by 30% while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
